molecular formula C15H18N2O2S B12712829 2-sec-Butoxy-6-m-tolylsulfanyl-3H-pyrimidin-4-one CAS No. 284681-91-0

2-sec-Butoxy-6-m-tolylsulfanyl-3H-pyrimidin-4-one

Cat. No.: B12712829
CAS No.: 284681-91-0
M. Wt: 290.4 g/mol
InChI Key: FRLBFGCAIOQYDD-UHFFFAOYSA-N
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Description

2-sec-Butoxy-6-m-tolylsulfanyl-3H-pyrimidin-4-one is a chemical compound belonging to the pyrimidinone family Pyrimidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-sec-Butoxy-6-m-tolylsulfanyl-3H-pyrimidin-4-one typically involves the chalcogenation of pyrimidinones. One method involves the metal-free C-3 chalcogenation (sulfenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones. This reaction proceeds under mild conditions and can be executed on a gram scale, yielding high amounts of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-sec-Butoxy-6-m-tolylsulfanyl-3H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-sec-Butoxy-6-m-tolylsulfanyl-3H-pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-sec-Butoxy-6-m-tolylsulfanyl-3H-pyrimidin-4-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may involve radical mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-sec-Butoxy-6-m-tolylsulfanyl-3H-pyrimidin-4-one stands out due to its specific functional groups, which confer unique chemical and biological properties

Properties

CAS No.

284681-91-0

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

2-butan-2-yloxy-4-(3-methylphenyl)sulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C15H18N2O2S/c1-4-11(3)19-15-16-13(18)9-14(17-15)20-12-7-5-6-10(2)8-12/h5-9,11H,4H2,1-3H3,(H,16,17,18)

InChI Key

FRLBFGCAIOQYDD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=NC(=CC(=O)N1)SC2=CC=CC(=C2)C

Origin of Product

United States

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